molecular formula C12H10BrNO2 B7614745 N-(2-bromo-4-methylphenyl)furan-2-carboxamide

N-(2-bromo-4-methylphenyl)furan-2-carboxamide

Cat. No.: B7614745
M. Wt: 280.12 g/mol
InChI Key: GHVSTLARUCKYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 2-bromo-4-methylphenyl group. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(2-bromo-4-methylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2-bromo-4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the carboxamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-(2-bromo-4-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth. The exact molecular pathways involved in its action are still under investigation, but it is thought to interfere with key metabolic processes in bacteria .

Comparison with Similar Compounds

N-(2-bromo-4-methylphenyl)furan-2-carboxamide can be compared with other furan derivatives such as N-(4-bromophenyl)furan-2-carboxamide and N-(2-bromo-4-methylphenyl)benzofuran-2-carboxamide . These compounds share similar structural features but differ in their substitution patterns and biological activities. The unique combination of the 2-bromo-4-methylphenyl group with the furan-2-carboxamide moiety gives this compound distinct properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-8-4-5-10(9(13)7-8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVSTLARUCKYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.